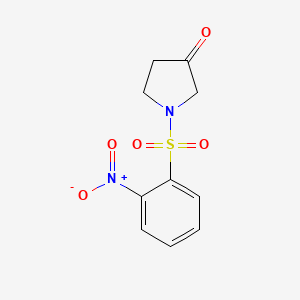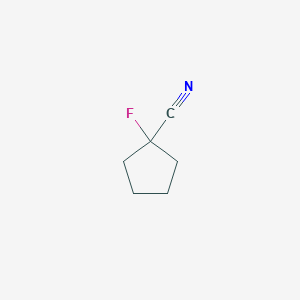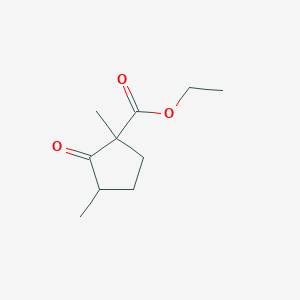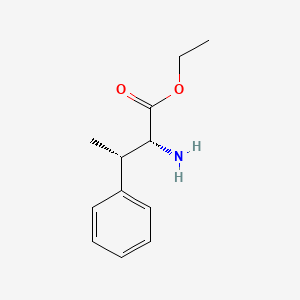
cis-2-Bromo-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Bromo-cyclopropanecarboxylic acid: is an organic compound with the molecular formula C4H5BrO2. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of the cyclopropane ring, and a carboxylic acid group is attached to the first carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Bromo-cyclopropanecarboxylic acid typically involves the bromination of cyclopropanecarboxylic acid. One common method is the addition of bromine to cyclopropanecarboxylic acid in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: cis-2-Bromo-cyclopropanecarboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce oxidized cyclopropane compounds.
- Reduction reactions result in alcohol derivatives of cyclopropane.
科学的研究の応用
cis-2-Bromo-cyclopropanecarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of cis-2-Bromo-cyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carboxylic acid group can participate in various reactions, including esterification and amidation, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
trans-2-Bromo-cyclopropanecarboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the bromine and carboxylic acid groups.
2-Chloro-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Cyclopropanecarboxylic acid: The parent compound without the bromine substitution.
Uniqueness: cis-2-Bromo-cyclopropanecarboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct chemical properties compared to its chlorine or unsubstituted counterparts.
特性
IUPAC Name |
(1R,2R)-2-bromocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-STHAYSLISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
![3-Oxabicyclo[3.2.1]octan-6-one](/img/structure/B8185546.png)



![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)





